molecular formula C11H6BrNO2S B1379908 Benzo[b]thiophene-2-carboxylic acid, 4-bromo-6-cyano-, methyl ester CAS No. 753455-45-7

Benzo[b]thiophene-2-carboxylic acid, 4-bromo-6-cyano-, methyl ester

Cat. No.: B1379908
CAS No.: 753455-45-7
M. Wt: 296.14 g/mol
InChI Key: OMXBLPRXQZAGMJ-UHFFFAOYSA-N
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Description

Benzo[b]thiophene-2-carboxylic acid, 4-bromo-6-cyano-, methyl ester is a heterocyclic compound that belongs to the class of benzothiophenes. This compound is characterized by the presence of a benzene ring fused to a thiophene ring, with additional functional groups including a bromine atom, a cyano group, and a methyl ester group. It is known for its applications in organic synthesis and its potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[b]thiophene-2-carboxylic acid, 4-bromo-6-cyano-, methyl ester typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of sulfur with an α-methylene carbonyl compound and an α-cyano ester, followed by bromination and esterification . The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

Benzo[b]thiophene-2-carboxylic acid, 4-bromo-6-cyano-, methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

Benzo[b]thiophene-2-carboxylic acid, 4-bromo-6-cyano-, methyl ester has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzo[b]thiophene-2-carboxylic acid, 4-bromo-6-cyano-, methyl ester involves its interaction with specific molecular targets. The cyano group and the bromine atom play crucial roles in its reactivity and binding affinity to biological targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the bromine and cyano groups in Benzo[b]thiophene-2-carboxylic acid, 4-bromo-6-cyano-, methyl ester makes it unique compared to its analogs. These functional groups enhance its reactivity and potential biological activities, making it a valuable compound for various applications .

Properties

IUPAC Name

methyl 4-bromo-6-cyano-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6BrNO2S/c1-15-11(14)10-4-7-8(12)2-6(5-13)3-9(7)16-10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMXBLPRXQZAGMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(S1)C=C(C=C2Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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